VHL vs CRBN E3 Ligase Recruitment: Mechanistic Divergence Dictates Target Degradation Profiles
The VHL-based variant (CAS 2064292-52-8) recruits the von Hippel-Lindau E3 ligase, whereas the CRBN-based variant (CAS 2758531-47-2) recruits Cereblon. In PROTACs targeting Wee1, VHL-recruiting PROTACs demonstrated degradation efficiencies ranging from 0% to >60% depending on linker length, while CRBN-recruiting PROTACs showed similar linker-dependent variability, with short and long linkers yielding better degradation than intermediate linkers for both E3 ligases [1]. No single E3 ligase ligand produced superior degradation across all linker configurations, underscoring that E3 ligase choice is a critical experimental variable rather than a generic preference.
| Evidence Dimension | Target protein degradation efficiency (Wee1) |
|---|---|
| Target Compound Data | VHL-recruiting PROTACs: degradation efficiency varied from 0% to >60% across linker lengths; CRBN-recruiting PROTACs: similar linker-dependent variation |
| Comparator Or Baseline | VHL vs CRBN E3 ligase recruitment within same PROTAC series targeting Wee1 |
| Quantified Difference | Degradation efficiency varied >60 percentage points across linker configurations for both E3 ligase types; no single E3 ligase ligand was universally superior |
| Conditions | PROTACs constructed with AZD1775 warhead; cellular degradation assay |
Why This Matters
Users must select the conjugate variant (VHL or CRBN) based on their target protein's compatibility with the specific E3 ligase recruitment mechanism, as no single variant guarantees superior degradation across all targets.
- [1] Li X, et al. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases. Bioorg Med Chem Lett. 2022;69:128782. View Source
